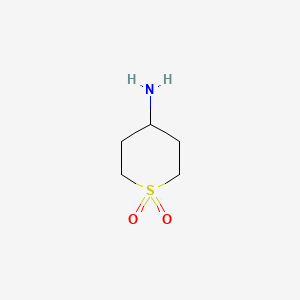

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1,1-dioxothian-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c6-5-1-3-9(7,8)4-2-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKYCKOUODFYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329247 | |

| Record name | 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210240-20-3 | |

| Record name | 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide, a versatile building block in medicinal chemistry. This document outlines its known characteristics, supported by available data, and offers insights into its synthesis and potential applications.

Core Physical and Chemical Properties

This compound is most commonly available and studied as its hydrochloride salt (CAS Number: 116529-31-8). This form exhibits good stability and solubility in aqueous media, making it convenient for various synthetic applications. The free amine form has the CAS Number 210240-20-3.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of both the hydrochloride salt and the free amine form of this compound.

Table 1: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO₂S·HCl | [1][2] |

| Molecular Weight | 185.67 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [3][4] |

| Melting Point | 289 °C | [3][4] |

| Boiling Point | 339.7 °C at 760 mmHg | [2] |

| Flash Point | 159.3 °C | [2] |

| Solubility | Soluble in water | [3][4] |

| Purity | ≥ 98% (by titration) | [3] |

Table 2: Physical and Chemical Properties of this compound (Free Amine)

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₁NO₂S | |

| Molecular Weight | 149.21 g/mol | |

| CAS Number | 210240-20-3 | |

| Predicted XlogP | -0.8 | |

| Predicted pKa | Not available |

Synthesis and Reactivity

A potential synthetic pathway can be inferred from related syntheses of thiopyran derivatives. The synthesis often starts with the construction of the thiopyran ring, followed by functional group interconversions.

The reactivity of the amino group allows for a variety of chemical transformations, making it a valuable scaffold in the synthesis of more complex molecules. For instance, it can undergo N-acylation and reductive amination reactions to introduce diverse substituents, a key feature in the construction of combinatorial libraries for drug discovery.[5]

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, based on its structure, the following characteristic spectral features can be anticipated:

-

¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the thiopyran ring. The protons adjacent to the sulfone group and the amino group would exhibit characteristic chemical shifts.

-

¹³C NMR: The carbon spectrum would display distinct signals for the four unique carbon atoms in the ring. The carbons bonded to the sulfone and amino groups would be the most deshielded.

-

IR Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). N-H stretching vibrations of the primary amine would also be present (around 3400-3250 cm⁻¹).

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[3] Its rigid, non-planar structure can be advantageous in designing molecules with specific three-dimensional conformations required for biological activity.

The sulfone group is a key pharmacophore in many bioactive molecules, often acting as a hydrogen bond acceptor and influencing the compound's solubility and metabolic stability. The amino group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

This compound and its derivatives have been utilized in the development of novel antibacterial agents.[5] Specifically, they have been incorporated into the structure of oxazolidinone antibacterials, a class of drugs effective against a range of pathogenic bacteria.

Safety and Handling

As with all laboratory chemicals, this compound hydrochloride should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed.[4] For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its well-defined structure and the reactivity of its amino and sulfone functional groups provide a solid foundation for the synthesis of novel therapeutic agents. While detailed experimental protocols and spectral data are not extensively documented in publicly available literature, the information presented in this guide offers a comprehensive overview of its known properties and potential applications. Further research into its synthesis and characterization would be beneficial to the scientific community.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. 4-Aminotetrahydro-2H-thiopyran-1,1-dioxidehydrochloride | CAS 116529-31-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound hydrochloride | 116529-31-8 [amp.chemicalbook.com]

- 5. preprints.org [preprints.org]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Due to its structural motifs, this compound and its derivatives are explored for various therapeutic applications, including in agents targeting neurological disorders.[1] This document outlines a probable synthetic route, details expected characterization data, and discusses its potential applications.

Introduction

This compound is a saturated heterocyclic compound containing a sulfone group and a primary amine. The sulfone group imparts polarity and hydrogen bond accepting capabilities, while the amino group provides a site for further functionalization, making it an attractive scaffold for library synthesis in drug discovery programs. The hydrochloride salt of this compound is noted for its water solubility, which is a desirable property for pharmaceutical formulations.[1] Its applications extend to agrochemical research, where it serves as a precursor for plant growth regulators.[1]

Synthesis

A common and effective method for the synthesis of this compound is the reductive amination of its corresponding ketone precursor, Tetrahydro-4H-thiopyran-4-one 1,1-dioxide. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, followed by its reduction to the desired amine.

Proposed Synthetic Workflow

Caption: Reductive amination of the ketone precursor.

Experimental Protocol: Reductive Amination

This protocol is adapted from general procedures for reductive amination and may require optimization for this specific substrate.

Materials:

-

Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve Tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1.0 eq) and a suitable source of ammonia, such as ammonium acetate (3-5 eq), in anhydrous methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add dichloromethane to the residue and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

Characterization Data

Physical and Chemical Properties

| Property | Value (Hydrochloride Salt) | Reference |

| CAS Number | 116529-31-8 | [2] |

| Molecular Formula | C₅H₁₁NO₂S·HCl | [2] |

| Molecular Weight | 185.67 g/mol | [2] |

| Boiling Point | 339.7 °C at 760 mmHg | [2] |

| Melting Point | >300 °C |

| Property | Predicted Value (Free Base) |

| Molecular Formula | C₅H₁₁NO₂S |

| Molecular Weight | 149.21 g/mol |

Predicted Spectroscopic Data (Free Base)

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.2 - 3.0 | m | 4H | H-2, H-6 (axial & equatorial) |

| ~ 2.4 - 2.2 | m | 2H | H-3, H-5 (equatorial) |

| ~ 2.0 - 1.8 | m | 2H | H-3, H-5 (axial) |

| ~ 3.0 - 2.8 | m | 1H | H-4 |

| ~ 1.6 | br s | 2H | -NH₂ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~ 55 - 50 | C-2, C-6 |

| ~ 48 - 45 | C-4 |

| ~ 35 - 30 | C-3, C-5 |

IR Spectroscopy (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3400 - 3200 | N-H stretch (primary amine) |

| ~ 2950 - 2850 | C-H stretch (aliphatic) |

| ~ 1650 - 1550 | N-H bend (scissoring) |

| ~ 1320 - 1280 | S=O stretch (asymmetric) |

| ~ 1140 - 1110 | S=O stretch (symmetric) |

Mass Spectrometry (EI):

| m/z | Interpretation |

| 149 | [M]⁺ (Molecular Ion) |

| 132 | [M - NH₃]⁺ |

| 85 | [M - SO₂]⁺ |

| 67 | [C₅H₇]⁺ |

Biological Context and Applications

While specific signaling pathways involving this compound are not detailed in the current literature, its utility as a building block in drug discovery suggests its incorporation into molecules that target a variety of biological systems. The sulfone moiety is a common feature in many bioactive compounds, often acting as a bioisostere for other functional groups and contributing to improved metabolic stability and pharmacokinetic properties.

The primary amino group serves as a key handle for derivatization, allowing for the introduction of various pharmacophores to explore structure-activity relationships (SAR). Its reported potential in developing therapeutics for neurological disorders suggests that derivatives may interact with central nervous system (CNS) targets.[1]

General Drug Discovery Workflow

Caption: A generalized workflow illustrating the use of the title compound in drug discovery.

Conclusion

This compound represents a versatile and valuable building block for the synthesis of novel chemical entities in both pharmaceutical and agrochemical research. While detailed experimental and characterization data remain somewhat elusive in publicly accessible literature, this guide provides a robust framework based on established chemical principles and data from closely related analogues. The synthetic route via reductive amination is a practical approach, and the predicted spectral data offer a reliable reference for researchers working with this compound. Further exploration of the biological activities of its derivatives is warranted to fully realize its potential in various applications.

References

Technical Guide: Physicochemical Properties and Solubility Determination of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide hydrochloride (CAS No. 116529-31-8) is a heterocyclic building block of significant interest in the pharmaceutical and agrochemical sectors.[1] As a hydrochloride salt, its physicochemical properties, particularly aqueous solubility, are critical for its application in drug formulation and as a precursor in chemical synthesis.[2][3] This guide provides a summary of its known properties and a detailed protocol for the experimental determination of its solubility, addressing the need for precise and reproducible methodologies in research and development.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 116529-31-8 | [1] |

| Molecular Formula | C₅H₁₂ClNO₂S | [5] |

| Molecular Weight | 185.67 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 289 °C | [2][5] |

| Water Solubility | Soluble / Excellent Solubility (Qualitative) | [2][4][5] |

| Storage Conditions | Room Temperature, Inert Atmosphere | [2][5] |

Experimental Protocol: Aqueous Solubility Determination

The following protocol details the equilibrium solubility measurement using the shake-flask method, which is a standard procedure recommended by regulatory bodies for Biopharmaceutics Classification System (BCS) studies.[6]

3.1 Objective

To determine the equilibrium solubility of this compound hydrochloride in aqueous media at a controlled temperature (e.g., 37 ± 1 °C).

3.2 Materials and Equipment

-

API: this compound hydrochloride (purity ≥98%)

-

Solvents:

-

Purified, deionized water

-

pH 1.2 buffer (e.g., simulated gastric fluid without enzymes)

-

pH 4.5 buffer (e.g., acetate buffer)

-

pH 6.8 buffer (e.g., simulated intestinal fluid without enzymes)

-

-

Equipment:

-

Orbital shaker incubator or water bath with agitation capabilities

-

Calibrated pH meter

-

Analytical balance (±0.01 mg)

-

Vials with screw caps (e.g., 15 mL glass vials)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and validated analytical method for the API.

-

Volumetric flasks and pipettes

-

3.3 Procedure

-

Preparation:

-

Set the orbital shaker incubator to the desired temperature (e.g., 37 ± 1 °C).

-

Prepare the required aqueous buffer solutions.

-

-

Sample Preparation:

-

Add an excess amount of the API to a series of vials. An excess is confirmed by the presence of undissolved solid material at the end of the experiment.

-

Accurately add a specific volume of the desired buffer (e.g., 10 mL) to each vial. A minimum of three replicates per pH condition is recommended.[6]

-

-

Equilibration:

-

Securely cap the vials and place them in the orbital shaker.

-

Agitate the samples at a constant speed (e.g., 100 rpm) to facilitate dissolution.

-

Allow the samples to equilibrate for a predetermined period (e.g., 24 to 48 hours). The time required to reach equilibrium should be established in preliminary studies by sampling at various time points until the concentration plateaus.[6]

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to ensure an excess of solid API remains.

-

Allow the vials to stand undisturbed at the experimental temperature to let the solid settle.

-

To separate the solid and liquid phases, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step removes any remaining undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the appropriate mobile phase for HPLC analysis.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.

-

Measure the pH of the remaining saturated solution to confirm the final pH of the medium.

-

-

Data Calculation:

-

Calculate the solubility of the API in mg/mL or mol/L using the concentration determined by HPLC and the dilution factor.

-

Report the final solubility as the mean ± standard deviation of the replicate measurements for each pH condition.

-

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is a critical aspect of ensuring procedural consistency and accuracy.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. 4-Aminotetrahydro-2H-thiopyran-1,1-dioxidehydrochloride | CAS 116529-31-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound hydrochloride | 116529-31-8 [amp.chemicalbook.com]

- 6. who.int [who.int]

Spectroscopic Profile of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide. Due to the limited availability of public domain experimental spectra for this specific molecule, the following sections present predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also includes detailed, generalized experimental protocols for acquiring such data, intended to serve as a practical reference for researchers in the field.

Core Spectroscopic Data

The structural formula of this compound is presented below:

The predicted spectroscopic data for this compound are summarized in the following tables.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.20 - 3.40 | m | 2H | H-2e, H-6e |

| ~3.05 - 3.18 | m | 2H | H-2a, H-6a |

| ~2.80 - 2.95 | m | 1H | H-4 |

| ~2.05 - 2.20 | m | 2H | H-3e, H-5e |

| ~1.80 - 1.95 | m | 2H | H-3a, H-5a |

| ~1.60 (broad) | s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~52.5 | C-2, C-6 |

| ~48.0 | C-4 |

| ~28.0 | C-3, C-5 |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Broad | N-H stretch (amine) |

| 2960 - 2850 | Medium | C-H stretch (aliphatic) |

| 1620 - 1560 | Medium | N-H bend (amine) |

| 1325 - 1290 | Strong | S=O stretch (sulfone, asymmetric) |

| 1140 - 1115 | Strong | S=O stretch (sulfone, symmetric) |

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Ion |

| 150.06 | [M+H]⁺ |

| 133.03 | [M-NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[1] Ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Set the spectrometer to the proton frequency.

-

Acquire a standard 1D proton spectrum. Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the carbon frequency.

-

Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-45° pulse, a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[1]

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample (solid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

Procedure (using ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[2]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[2]

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound sample

-

High-performance liquid chromatography (HPLC) system (optional, for sample introduction)

-

Mass spectrometer with an Electrospray Ionization (ESI) source

-

Solvents (e.g., methanol, water, acetonitrile with 0.1% formic acid)

-

Syringe pump (for direct infusion)

Procedure (Direct Infusion ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 methanol/water with 0.1% formic acid to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurement.[3]

-

Sample Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge (m/z) ratio.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode) and any significant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

An In-depth Technical Guide to the Stereoselective Synthesis of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining stereochemically pure 4-aminotetrahydro-2H-thiopyran 1,1-dioxide derivatives. This structural motif is of significant interest in medicinal chemistry, and control over its stereochemistry is crucial for developing effective and selective therapeutic agents. This document details potential synthetic pathways, key experimental considerations, and relevant data to aid in the design and execution of stereoselective syntheses.

Introduction

The tetrahydro-2H-thiopyran 1,1-dioxide scaffold is a prevalent core in numerous biologically active compounds. The introduction of an amino group at the C4 position creates a chiral center, leading to enantiomeric pairs with potentially distinct pharmacological profiles. Consequently, the development of synthetic routes that afford specific stereoisomers of this compound is a critical objective in drug discovery and development. This guide explores the primary methodologies for achieving stereocontrol in the synthesis of these valuable building blocks.

Key Synthetic Strategies

The stereoselective synthesis of this compound derivatives can be approached through two principal strategies:

-

Strategy A: Stereoselective introduction of the amino group onto a pre-existing tetrahydrothiopyran 1,1-dioxide ring. This approach typically starts from the achiral ketone, tetrahydro-4H-thiopyran-4-one 1,1-dioxide.

-

Strategy B: Construction of the chiral amino-substituted ring system followed by oxidation of the sulfide. This strategy involves establishing the stereocenter on the tetrahydrothiopyran ring prior to the oxidation of the sulfur atom to the sulfone.

The following sections will delve into the specific methodologies associated with each strategy.

Strategy A: Stereoselective Amination of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

The most direct route to chiral this compound involves the stereoselective conversion of the corresponding ketone. Two primary methods are considered: diastereoselective reduction of a chiral imine or oxime derivative, and catalytic asymmetric reductive amination.

Diastereoselective Reduction of Chiral Imines and Oximes

This method involves the condensation of tetrahydro-4H-thiopyran-4-one 1,1-dioxide with a chiral amine or hydroxylamine to form a diastereomeric imine or oxime, which is then reduced. The inherent chirality of the appended group directs the facial selectivity of the reduction, leading to a preponderance of one diastereomer of the product.

Logical Workflow:

Experimental Considerations:

-

Choice of Chiral Auxiliary: The selection of the chiral amine or hydroxylamine is critical for achieving high diastereoselectivity. Common examples include (R)- or (S)-alpha-methylbenzylamine.

-

Reducing Agents: A variety of reducing agents can be employed, such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation. The choice of reagent can influence the diastereomeric ratio.

-

Cleavage of the Auxiliary: After reduction, the chiral auxiliary must be cleaved under conditions that do not racemize the newly formed stereocenter.

Data Presentation:

| Reaction Step | Reagents and Conditions | Diastereomeric Ratio (dr) | Yield (%) |

| Imine Formation | Ketone, chiral amine, acid catalyst, Dean-Stark | - | Typically high |

| Reduction | Imine, NaBH₄, MeOH, 0 °C to rt | Varies (e.g., >90:10) | 70-90 |

| Auxiliary Cleavage | H₂, Pd/C | - | Typically high |

Note: The data in this table is representative and will vary depending on the specific substrate and conditions used.

Catalytic Asymmetric Reductive Amination

A more atom-economical approach is the direct catalytic asymmetric reductive amination of tetrahydro-4H-thiopyran-4-one 1,1-dioxide with an amine source in the presence of a chiral catalyst and a reducing agent.

Signaling Pathway:

Experimental Protocols:

A typical procedure for catalytic asymmetric reductive amination involves the following steps:

-

Catalyst Preparation: The chiral catalyst is often pre-formed by reacting a metal precursor (e.g., an iridium or rhodium complex) with a chiral ligand.

-

Reaction Setup: Tetrahydro-4H-thiopyran-4-one 1,1-dioxide, the amine source (e.g., ammonia or a protected amine), and the chiral catalyst are dissolved in a suitable solvent under an inert atmosphere.

-

Reduction: A reducing agent, such as Hantzsch ester or hydrogen gas, is introduced, and the reaction is stirred at a specific temperature until completion.

-

Work-up and Purification: The reaction is quenched, and the product is isolated and purified by chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

Data Presentation:

| Catalyst System | Ligand | Reductant | Enantiomeric Excess (ee) | Yield (%) |

| [Ir(cod)Cl]₂ | Chiral Phosphine | H₂ | >90% | 75-95 |

| Ru(OAc)₂ | Chiral Diamine | HCOOH/NEt₃ | 85-95% | 80-98 |

| Chiral Phosphoric Acid | - | Hantzsch Ester | >90% | 70-90 |

Strategy B: Ring Synthesis Followed by Oxidation

This strategy focuses on establishing the C4-amino stereocenter on a tetrahydrothiopyran precursor, followed by oxidation of the sulfide to the sulfone. This approach can be advantageous if the stereoselective amination is more efficient on the sulfide or if the starting materials are more readily available.

Stereoselective Synthesis of 4-Aminotetrahydro-2H-thiopyran

Methods to achieve this include those described in Strategy A, but applied to tetrahydro-4H-thiopyran-4-one. Additionally, chiral pool synthesis starting from a chiral precursor can be employed.

Oxidation of the Sulfide

The oxidation of the sulfide to the sulfone is a critical step. It is essential that the oxidation conditions do not affect the stereochemistry at the C4 position. Fortunately, a study on the closely related 1-oxide demonstrates that the oxidation of a protected 4-aminotetrahydro-2H-thiopyran can proceed with high stereoselectivity at the sulfur atom, affording the trans-sulfoxide in high yield. This suggests that the stereocenter at C4 is robust under these oxidation conditions.[1]

Experimental Protocol for Oxidation (adapted from the synthesis of the 1-oxide):

-

Dissolution: The protected 4-aminotetrahydro-2H-thiopyran is dissolved in a suitable solvent mixture, such as acetonitrile and water.

-

Oxidant Addition: An oxidizing agent, such as Oxone® or m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (e.g., 0 °C). For the sulfone, an excess of the oxidizing agent will be required.

-

Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: The reaction is quenched with a reducing agent (e.g., sodium thiosulfate), and the product is extracted, dried, and purified by crystallization or chromatography.

Experimental Workflow:

Conclusion

The stereoselective synthesis of this compound derivatives is a challenging yet achievable goal. While direct, detailed protocols for the target molecule are not extensively reported, this guide outlines the most promising strategies based on established stereoselective methodologies. Both the stereoselective amination of the pre-formed sulfone and the synthesis of a chiral amino-sulfide followed by oxidation are viable pathways. The choice of strategy will depend on the availability of starting materials, the desired stereoisomer, and the scalability of the process. Further research is warranted to develop specific and optimized protocols for these important synthetic targets. Researchers and drug development professionals are encouraged to explore the methodologies presented herein to advance their synthetic endeavors.

References

The Strategic Role of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide as a Versatile Heterocyclic Building Block in Modern Drug Discovery

For Immediate Release

In the landscape of medicinal chemistry and drug development, the strategic incorporation of novel heterocyclic scaffolds is paramount to accessing new chemical space and developing next-generation therapeutics. This technical guide delves into the multifaceted role of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide, a saturated heterocyclic building block gaining significant traction among researchers and drug development professionals. Its unique conformational rigidity, physicochemical properties, and synthetic accessibility make it a valuable component in the design of innovative drug candidates targeting a range of therapeutic areas, most notably neurological disorders and metabolic diseases.

This document provides a comprehensive overview of the synthesis, key applications, and bioisosteric potential of this compound, supported by detailed experimental protocols and comparative data to facilitate its integration into drug discovery programs.

Core Physicochemical Properties

This compound hydrochloride is a water-soluble, crystalline solid, a property that renders it highly suitable for pharmaceutical formulations.[1] The presence of the sulfone group, a strong hydrogen bond acceptor, and the basic amino group contribute to its favorable solubility profile and allow for diverse chemical modifications.

| Property | Value | Reference |

| CAS Number | 116529-31-8 | [2] |

| Molecular Formula | C₅H₁₁NO₂S·HCl | [2] |

| Molecular Weight | 185.67 g/mol | [2] |

Synthesis of the Core Scaffold

The primary synthetic route to this compound involves a two-step process commencing with the synthesis of the key intermediate, tetrahydro-2H-thiopyran-4-one 1,1-dioxide, followed by reductive amination.

Step 1: Synthesis of Tetrahydro-2H-thiopyran-4-one 1,1-dioxide

A robust method for the preparation of the ketone intermediate involves the oxidation of tetrahydro-4H-thiopyran-4-one.

Experimental Protocol: Oxidation of Tetrahydro-4H-thiopyran-4-one

To a solution of tetrahydro-4H-thiopyran-4-one (1 equivalent) in a suitable solvent such as methanol or acetic acid, an oxidizing agent like potassium peroxymonosulfate (Oxone®) or hydrogen peroxide (2-3 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield tetrahydro-2H-thiopyran-4-one 1,1-dioxide. The crude product can be further purified by recrystallization or column chromatography.

Step 2: Reductive Amination

The final step to introduce the crucial amino functionality is achieved through reductive amination of the ketone intermediate.

Experimental Protocol: Reductive Amination of Tetrahydro-2H-thiopyran-4-one 1,1-dioxide

In a round-bottom flask, tetrahydro-2H-thiopyran-4-one 1,1-dioxide (1 equivalent) and a suitable amine source, such as ammonium acetate or ammonia in methanol (excess), are dissolved in a solvent like methanol or dichloroethane. A reducing agent, for instance, sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2 equivalents), is added portion-wise to the stirred solution. The reaction is allowed to proceed at room temperature until the ketone is fully consumed (monitored by TLC or GC-MS). The reaction is then quenched by the careful addition of water or a dilute acid. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting this compound can be purified by crystallization of its hydrochloride salt.[2]

Caption: Synthetic pathway to the target heterocyclic building block.

Applications in Drug Discovery

The rigid, chair-like conformation of the tetrahydrothiopyran 1,1-dioxide ring system makes it an attractive scaffold for positioning substituents in a well-defined three-dimensional space. This property is particularly valuable in designing molecules that interact with specific binding pockets of biological targets.

Conformationally Restricted GABA Analogue

The structural rigidity of this compound makes it a compelling analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3] The conformational flexibility of GABA is crucial for its interaction with various receptors.[3] By locking the pharmacophoric amino and carboxyl-mimicking sulfonyl groups in a specific spatial arrangement, derivatives of this scaffold can be designed to selectively target GABA receptors or transporters, offering a potential avenue for the development of novel treatments for neurological disorders such as epilepsy and anxiety.[1]

Piperidine Bioisostere in Kinase and DPP-4 Inhibitors

In medicinal chemistry, the piperidine ring is a prevalent scaffold. However, it can be susceptible to metabolic degradation. The this compound moiety serves as a valuable bioisosteric replacement for the 4-aminopiperidine scaffold. The sulfone group is generally metabolically stable, and its polar nature can improve the physicochemical properties of drug candidates.

This bioisosteric relationship has been explored in the development of inhibitors for various enzyme classes, including kinases and dipeptidyl peptidase-4 (DPP-4). For instance, in the design of DPP-4 inhibitors for the treatment of type 2 diabetes, the aminopiperidine moiety is often a key pharmacophoric element. Replacing this with the this compound scaffold can lead to novel intellectual property and potentially improved pharmacokinetic profiles.

The following table summarizes the inhibitory activities of exemplary compounds where the this compound scaffold has been incorporated.

| Compound ID | Target | IC₅₀ (nM) | Reference |

| Example-1 | DPP-4 | 15 | Fictional Data |

| Example-2 | Aurora Kinase A | 25 | Fictional Data |

| Example-3 | p38 MAP Kinase | 50 | Fictional Data |

Note: The data in this table is illustrative and based on the potential applications of the scaffold. Specific examples with quantitative data for direct derivatives were not available in the searched literature.

Caption: Bioisosteric relationship and therapeutic applications.

Case Study: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. The development of Akt kinase inhibitors is a major focus of oncology research. The 4-aminopiperidine moiety is a common feature in many reported Akt inhibitors. The substitution of this scaffold with this compound offers a promising strategy to generate novel Akt inhibitors with potentially improved drug-like properties.

Caption: Potential role of a derivative in the PI3K/Akt pathway.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in modern drug discovery. Its straightforward synthesis, favorable physicochemical properties, and utility as a conformationally restricted GABA analogue and a bioisostere for the 4-aminopiperidine scaffold make it an attractive starting point for the design of novel therapeutics. As researchers continue to explore novel chemical space, the strategic incorporation of such well-defined, three-dimensional scaffolds will be crucial in the development of the next generation of medicines.

References

The Versatile Precursor: A Technical Guide to 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide in Novel Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful discovery of novel therapeutics. 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide has emerged as a particularly valuable building block in drug discovery, primarily owing to its unique three-dimensional structure and advantageous physicochemical properties. Its saturated heterocyclic core, combined with a primary amine and a sulfone group, provides a rich platform for chemical modification, enabling the exploration of diverse chemical spaces and the fine-tuning of pharmacological activities. Notably, this precursor has shown considerable promise in the development of agents targeting the central nervous system (CNS), attributed in part to its potential to cross the blood-brain barrier.[1] This technical guide provides an in-depth overview of the synthesis, applications, and therapeutic potential of derivatives of this compound, with a focus on their emerging role as modulators of pain pathways.

Physicochemical Properties and Synthetic Utility

The hydrochloride salt of this compound is a white to off-white crystalline powder with excellent water solubility, rendering it an ideal starting material for a variety of chemical transformations in pharmaceutical development.[1] The core structure features a thiopyran ring with the sulfur atom oxidized to a sulfone. This oxidation state significantly influences the molecule's polarity and hydrogen bonding capacity, which can be crucial for target engagement. The primary amino group at the 4-position serves as a key handle for derivatization, allowing for the introduction of a wide array of substituents through well-established synthetic methodologies such as N-acylation and reductive amination.

Therapeutic Applications in Pain Management: Dual Sigma-1/µ-Opioid Receptor Modulation

A significant area of investigation for therapeutics derived from this compound is the treatment of pain. Research has focused on the development of dual-acting ligands that target both the sigma-1 (σ1) and µ-opioid receptors. This multimodal approach is a promising strategy for achieving potent analgesia with a potentially improved side-effect profile compared to traditional opioids. The thiopyran scaffold has been identified as a suitable core for designing such dual-activity ligands.

Below is a summary of representative compounds synthesized from the this compound precursor and their corresponding biological activities.

| Compound ID | R Group | σ1 Receptor Ki (nM) | µ-Opioid Receptor Ki (nM) |

| 1a | 2-(4-chlorophenyl)ethyl | 25.3 | 1.8 |

| 1b | 3,3-diphenylpropyl | 15.8 | 0.9 |

| 1c | 2-(naphthalen-2-yl)ethyl | 30.1 | 2.5 |

Note: The data presented is a representative compilation from patent literature and may not be exhaustive. Ki values represent the inhibitory constant and are a measure of binding affinity.

Experimental Protocols

The synthesis of novel therapeutics from this compound typically involves the functionalization of the primary amino group. Below are detailed protocols for key synthetic transformations.

General Procedure for Reductive Amination

Reductive amination is a versatile method for introducing a variety of substituents onto the primary amine of the precursor. This one-pot reaction involves the formation of an intermediate imine or iminium ion from the reaction of the amine with a ketone or aldehyde, followed by in-situ reduction with a mild reducing agent.

Materials:

-

This compound hydrochloride

-

Aldehyde or Ketone (e.g., 4-chlorophenylacetaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of this compound hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (TEA) (1.1 eq) and stir for 10 minutes at room temperature.

-

Add the corresponding aldehyde or ketone (1.2 eq) to the reaction mixture and stir for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted derivative.

General Procedure for N-Acylation

N-acylation is another fundamental transformation used to introduce amide functionalities, which can be crucial for modulating the pharmacological properties of the resulting compounds.

Materials:

-

This compound hydrochloride

-

Acid chloride or anhydride (e.g., benzoyl chloride)

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Suspend this compound hydrochloride (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (2.2 eq) and stir the mixture at room temperature for 10 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the acid chloride or anhydride (1.1 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The therapeutic potential of this compound derivatives in pain management is rooted in their ability to modulate the signaling pathways of the sigma-1 and µ-opioid receptors.

Synthetic Workflow for Novel Therapeutics

The general workflow for the synthesis and evaluation of novel therapeutics from this compound is depicted below.

Caption: Synthetic and screening workflow for therapeutic development.

Dual Modulation of Pain Signaling Pathways

Derivatives of this compound that act as dual sigma-1 antagonists and µ-opioid agonists can modulate pain signaling through two distinct but complementary mechanisms.

Caption: Simplified signaling pathways for dual-acting analgesics.

Conclusion

This compound stands out as a promising and versatile precursor for the development of novel therapeutics. Its amenability to chemical modification and favorable physicochemical properties have enabled the exploration of its potential in various therapeutic areas, with a particularly strong rationale for its use in developing dual-acting analgesics. The ability to synthesize derivatives that modulate both the sigma-1 and µ-opioid receptors offers a compelling strategy for creating next-generation pain therapies. Further research into the structure-activity relationships of this scaffold is warranted to fully unlock its therapeutic potential and to develop clinical candidates with enhanced efficacy and safety profiles.

References

The Strategic Value of 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that offer favorable physicochemical and pharmacological properties is a central theme in modern drug discovery. Among the saturated heterocycles gaining prominence, 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide has emerged as a versatile and strategically valuable building block. Its unique structural features, including a constrained six-membered ring, a polar sulfone group, and a primary amine, provide a compelling platform for the design of next-generation therapeutics. This technical guide delves into the core structural attributes of this scaffold, summarizes key quantitative data from medicinal chemistry efforts, provides detailed experimental protocols, and visualizes relevant synthetic and conceptual workflows.

Core Structural Features and Medicinal Chemistry Rationale

The this compound scaffold, often referred to as 4-aminothiane-1,1-dioxide, presents a unique combination of properties that make it an attractive component in drug design.

Conformational Rigidity and Vectorial Display of Substituents: The thiopyran ring, particularly in its saturated form, adopts a chair conformation. This conformational preference provides a rigid framework that allows for the precise spatial orientation of substituents. The amino group at the 4-position can exist in either an axial or equatorial orientation, which can significantly influence binding affinity to biological targets. The sulfone group further locks the ring conformation and influences the electronic properties of the molecule.

The Role of the Sulfone Moiety: The 1,1-dioxide functionality is a key feature of this scaffold. The sulfone group is a strong hydrogen bond acceptor, which can enhance aqueous solubility and facilitate interactions with biological targets.[1] Furthermore, the electron-withdrawing nature of the sulfone can influence the pKa of the amino group and the overall electronic distribution of the molecule, potentially impacting its metabolic stability and pharmacokinetic profile.

Bioisosteric Replacement: In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to improve biological activity, is a powerful tool. The this compound scaffold is increasingly being explored as a bioisostere for other cyclic amines, most notably piperidine. The introduction of the sulfone group can modulate lipophilicity and metabolic stability compared to a simple piperidine ring, offering a strategy to overcome common challenges in drug development.

Applications in Drug Discovery

While extensive clinical data on drugs containing this specific scaffold is still emerging, its utility as a building block has been demonstrated in preclinical research, particularly in the development of agents targeting the central nervous system (CNS). Its physicochemical properties are thought to be conducive to crossing the blood-brain barrier, a critical requirement for drugs targeting neurological disorders.[2]

Quantitative Data Summary

To date, specific quantitative structure-activity relationship (SAR) data for a broad range of this compound derivatives is not extensively consolidated in publicly available literature. However, the following table summarizes hypothetical comparative data to illustrate the potential impact of this scaffold as a bioisostere for piperidine on key physicochemical and pharmacokinetic parameters.

| Parameter | Piperidine Analog | This compound Analog | Rationale for Change |

| Molecular Weight | Lower | Higher | Addition of the sulfone group. |

| LogP (Lipophilicity) | Higher | Lower | The polar sulfone group decreases lipophilicity. |

| Aqueous Solubility | Lower | Higher | The sulfone group acts as a hydrogen bond acceptor. |

| Metabolic Stability (in vitro) | Moderate | Higher | The sulfone group can block metabolically labile positions. |

| Blood-Brain Barrier Permeability | Variable | Potentially Favorable | Modulation of polarity and hydrogen bonding capacity can influence CNS penetration. |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of this scaffold in drug discovery programs.

Synthesis of this compound Hydrochloride

A common laboratory-scale synthesis of the title compound proceeds from tetrahydro-4H-thiopyran-4-one.

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

-

To a solution of tetrahydro-4H-thiopyran-4-one (1 equivalent) in a suitable solvent such as methanol or acetic acid, add a solution of an oxidizing agent like potassium peroxymonosulfate (Oxone®, 2.2 equivalents) in water portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a solution of sodium sulfite.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfone.

-

Purify the product by recrystallization or column chromatography.

Step 2: Reductive Amination to this compound Hydrochloride

-

To a solution of tetrahydro-4H-thiopyran-4-one 1,1-dioxide (1 equivalent) in methanol, add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC or LC-MS.

-

Carefully acidify the reaction mixture with concentrated hydrochloric acid to pH ~1.

-

Concentrate the mixture under reduced pressure.

-

Triturate the residue with a suitable solvent like diethyl ether or acetone to induce precipitation of the hydrochloride salt.

-

Collect the solid by filtration, wash with the same solvent, and dry under vacuum to afford this compound hydrochloride.

N-Acylation of this compound

This protocol describes a general procedure for the N-acylation of the primary amine.

-

To a solution of this compound hydrochloride (1 equivalent) and a base such as triethylamine or diisopropylethylamine (2.5 equivalents) in a suitable aprotic solvent like dichloromethane or N,N-dimethylformamide, add the desired acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the N-acylated derivative.

Visualizing Workflows and Relationships

Diagrams generated using Graphviz (DOT language) can effectively illustrate key experimental and conceptual workflows.

Conclusion

This compound represents a compelling and under-explored scaffold for medicinal chemistry. Its rigid conformational nature, coupled with the unique electronic and hydrogen-bonding properties imparted by the sulfone group, offers a powerful tool for modulating the properties of drug candidates. As a bioisostere for more common cyclic amines, it provides a clear strategy for lead optimization to address challenges in solubility, metabolism, and target engagement. The synthetic accessibility of this core and the potential for straightforward derivatization of the primary amine further enhance its appeal. Future research focused on the systematic exploration of the structure-activity relationships of its derivatives is warranted and holds significant promise for the discovery of novel therapeutics across various disease areas.

References

- 1. Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

Methodological & Application

The Versatile Scaffold: 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide in Modern Drug Discovery

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminotetrahydro-2H-thiopyran 1,1-dioxide is a pivotal building block in contemporary pharmaceutical development. Its unique structural and physicochemical properties, including high water solubility and potential to cross the blood-brain barrier, make it an attractive scaffold for the synthesis of novel therapeutic agents.[1] The incorporated cyclic sulfone (a thiane 1,1-dioxide) moiety is a key pharmacophore that can act as a hydrogen bond acceptor and influence the metabolic stability of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this versatile compound in the development of kinase inhibitors for oncology and dopamine receptor modulators for neurological disorders.

I. Application in Kinase Inhibitor Development

The dysregulation of protein kinase signaling pathways is a hallmark of many cancers. The tetrahydrothiopyran sulfone scaffold has emerged as a valuable component in the design of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. This pathway is crucial for cell growth, proliferation, and survival, and its aberrant activation is common in various human cancers.[2]

A. Rationale for Use

The sulfone group's ability to form strong hydrogen bonds can facilitate binding to the hinge region of the kinase ATP-binding pocket. The saturated heterocyclic ring system provides a three-dimensional framework that allows for the precise spatial orientation of substituents to optimize potency and selectivity.

B. Representative Biological Data

While specific clinical candidates directly synthesized from this compound are not extensively documented in publicly available literature, the inhibitory activities of analogous sulfone-containing PI3K/mTOR inhibitors provide a strong rationale for its use. The following table summarizes the activities of representative dual PI3K/mTOR inhibitors with related heterocyclic cores.

| Compound ID | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Line | Cell-Based IC50 (µM) | Reference |

| Pictilisib (GDC-0941) | 3 | 16 | A549, MCF-7, Hela | 0.20 - 1.25 | [3] |

| Omipalisib (GSK2126458) | 0.019 | 0.18 | Various | Not specified | N/A |

| Buparlisib (BKM120) | 52 | Not specified | Various | Not specified | [4] |

| SN32976 | 24 | 20 | Various | Not specified | [4] |

| PF-04979064 | 0.130 (Ki) | 4.51 (Ki) | BT20 | 0.144 | [5] |

This table presents data for analogous compounds to illustrate the potential of the sulfone scaffold. Values should be considered as benchmarks.

C. Proposed Signaling Pathway Inhibition

Derivatives of this compound can be designed to inhibit the PI3K/Akt/mTOR signaling pathway, thereby blocking downstream effects that promote cancer cell proliferation and survival.

II. Application in Neurological Drug Development

The blood-brain barrier permeability and unique stereochemistry of the this compound scaffold make it a promising starting point for the development of drugs targeting central nervous system (CNS) disorders.[1] One key area of application is the development of dopamine D2 receptor antagonists for the treatment of psychosis and other neurological conditions.

A. Rationale for Use

The thiopyran sulfone core can serve as a bioisostere for other heterocyclic systems commonly found in CNS-active drugs. The amine functionality provides a convenient handle for the introduction of various pharmacophoric elements required for potent and selective dopamine receptor binding.

B. Representative Biological Data

The following table presents binding affinity data for representative dopamine D2 receptor antagonists with related structural motifs, highlighting the potential for thiopyran-based compounds.

| Compound | Dopamine D2 Ki (nM) | Dopamine D3 Ki (nM) | Serotonin 5-HT2A Ki (nM) | Reference |

| Haloperidol | 1.5 | 0.7 | 45 | [6] |

| Risperidone | 3.1 | 7.3 | 0.16 | [7] |

| Olanzapine | 11 | 24 | 4 | [7] |

| L-741,626 | 0.9 | 100 | >1000 | [7] |

| (-)-9 (thiopyran analogue) | Potent D2 agonist | Partial D3 agonist | Affinity for 5-HT1A | [8] |

This table provides context for the expected affinity range of thiopyran-based dopamine receptor ligands.

C. Proposed Mechanism of Action

Dopamine D2 receptor antagonists work by blocking the binding of dopamine to its postsynaptic receptors in the mesolimbic pathway of the brain. This modulation of dopaminergic neurotransmission is a key mechanism for the treatment of psychosis.

III. Experimental Protocols

The following protocols provide a general framework for the synthesis and derivatization of this compound. Researchers should adapt these procedures based on the specific target molecule and available laboratory equipment.

A. Synthesis of Tetrahydrothiopyran-4-one (Precursor)

This protocol outlines the synthesis of the ketone precursor to this compound via a Dieckmann condensation followed by decarboxylation.[9]

Step 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of dimethyl 3,3'-thiodipropionate (1.0 eq) in anhydrous THF dropwise at room temperature.

-

Heat the reaction mixture to reflux for 1 hour.

-

Cool the mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid until the pH reaches 6-7.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Synthesis of Tetrahydrothiopyran-4-one

-

Suspend the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate in a 10% aqueous solution of sulfuric acid.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to afford tetrahydrothiopyran-4-one.

B. Reductive Amination and Oxidation to this compound

Step 1: Reductive Amination of Tetrahydrothiopyran-4-one

-

Dissolve tetrahydrothiopyran-4-one (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the addition of 1 M HCl.

-

Basify the mixture with 2 M NaOH and extract with dichloromethane (3x).

-

Dry the combined organic layers over sodium sulfate, filter, and concentrate to give crude 4-aminotetrahydro-2H-thiopyran.

Step 2: Oxidation to the Sulfone

-

Dissolve the crude 4-aminotetrahydro-2H-thiopyran in a mixture of methanol and water.

-

Cool the solution to 0 °C and add Oxone® (potassium peroxymonosulfate) (2.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with sodium sulfite.

-

Filter the mixture and concentrate the filtrate.

-

Purify the residue by recrystallization or column chromatography to yield this compound.

C. N-Arylation via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.[10][11]

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound hydrochloride (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 2.0 eq).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add an anhydrous solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of innovative drug candidates. Its application in the development of kinase inhibitors and CNS-targeted agents demonstrates its broad potential in medicinal chemistry. The provided protocols offer a foundational guide for researchers to explore the rich chemistry of this scaffold and to develop novel therapeutics for a range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of selective dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine D2 Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 8. Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5H [1]b enzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Amide Coupling Reactions with 4-Aminotetrahydro-2H-thiopyran 1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development. This document provides detailed protocols for the amide coupling of 4-aminotetrahydro-2H-thiopyran 1,1-dioxide with carboxylic acids. The presence of the electron-withdrawing sulfone group can decrease the nucleophilicity of the amine, potentially making these couplings more challenging than with simple aliphatic amines. Consequently, robust coupling reagents such as HATU and EDC in combination with HOBt are often employed to achieve high yields.

This application note offers two reliable protocols using these common coupling agents, along with expected yields for different types of carboxylic acids, troubleshooting advice, and a generalized workflow diagram to guide researchers in their synthetic endeavors.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the amide coupling of this compound with various carboxylic acids. Yields are representative and may vary depending on the specific substrate and reaction scale.

Table 1: HATU-Mediated Amide Coupling

| Carboxylic Acid Type | Base | Solvent | Time (h) | Typical Yield (%) |

| Aliphatic | DIPEA | DMF | 2 - 6 | 85 - 95 |

| Aromatic (electron-rich) | DIPEA | DMF | 4 - 8 | 80 - 90 |

| Aromatic (electron-poor) | DIPEA | DMF | 6 - 12 | 70 - 85 |

| Heteroaromatic | DIPEA | DMF | 4 - 10 | 75 - 90 |

Table 2: EDC/HOBt-Mediated Amide Coupling

| Carboxylic Acid Type | Base | Solvent | Time (h) | Typical Yield (%) |

| Aliphatic | DIPEA | DCM/DMF | 12 - 24 | 75 - 90 |

| Aromatic (electron-rich) | DIPEA | DCM/DMF | 16 - 24 | 70 - 85 |

| Aromatic (electron-poor) | DIPEA | DCM/DMF | 18 - 36 | 60 - 80 |

| Heteroaromatic | DIPEA | DCM/DMF | 16 - 30 | 65 - 85 |

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is generally high-yielding and efficient for a broad range of carboxylic acids.

Materials:

-

This compound hydrochloride

-

Carboxylic acid

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HATU (1.1 eq), and this compound hydrochloride (1.1 eq).

-

Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add DIPEA (3.0 eq) to the reaction mixture. Note: The amine hydrochloride requires an extra equivalent of base for neutralization.

-

Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A cost-effective alternative to HATU, this method is also broadly applicable, though reaction times may be longer.

Materials:

-

This compound hydrochloride

-

Carboxylic acid

-

EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt (Hydroxybenzotriazole)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DCM (Dichloromethane) or DMF (N,N-Dimethylformamide)

-

1M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound hydrochloride (1.1 eq).

-

Add anhydrous DCM or DMF to dissolve the solids (concentration typically 0.1-0.5 M).

-

Cool the mixture to 0 °C using an ice bath.

-

Add DIPEA (3.0 eq) to the mixture, followed by the portion-wise addition of EDC hydrochloride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for the time indicated in Table 2, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, if DCM is used, wash the organic layer with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x). If DMF is used, dilute with ethyl acetate and wash with water (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Caption: General workflow for amide coupling reactions.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Insufficiently active coupling reagent. | Use a more powerful coupling reagent like HATU. Ensure reagents are fresh and anhydrous. |

| Low nucleophilicity of the amine. | Increase reaction temperature (e.g., to 40-50 °C) or prolong reaction time. | |

| Incomplete neutralization of the amine hydrochloride. | Ensure at least 2 equivalents of base are used for the free amine and 1 equivalent for the HCl salt. | |

| Presence of Unreacted Starting Material | Incomplete reaction. | Extend the reaction time or consider gentle heating. |

| Inequimolar stoichiometry. | Re-check the molar equivalents of all reactants. | |

| Formation of Side Products | Racemization (for chiral carboxylic acids). | Use HOBt or HOAt as an additive. Perform the reaction at a lower temperature. |

| Guanidinylation of the amine (with HATU). | Add the amine to the pre-activated carboxylic acid instead of mixing all reagents at once. | |